![molecular formula C24H18O2S2 B11950488 2,3-Bis[(4-methylphenyl)sulfanyl]naphthalene-1,4-dione CAS No. 88856-15-9](/img/structure/B11950488.png)
2,3-Bis[(4-methylphenyl)sulfanyl]naphthalene-1,4-dione
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Overview
Description
2,3-bis[(4-methylphenyl)thio]naphthoquinone is a synthetic organic compound belonging to the naphthoquinone family. Naphthoquinones are known for their diverse biological activities, including antimicrobial, antitumoral, and anti-inflammatory properties . This particular compound features two 4-methylphenylthio groups attached to the naphthoquinone core, which may enhance its biological activity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-bis[(4-methylphenyl)thio]naphthoquinone typically involves the reaction of 2,3-dichloro-1,4-naphthoquinone with 4-methylthiophenol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution of chlorine atoms with 4-methylphenylthio groups .
Industrial Production Methods
While specific industrial production methods for 2,3-bis[(4-methylphenyl)thio]naphthoquinone are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the desired product in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,3-bis[(4-methylphenyl)thio]naphthoquinone can undergo various chemical reactions, including:
Oxidation: The quinone core can be oxidized to form different oxidation states.
Reduction: The compound can be reduced to form hydroquinone derivatives.
Substitution: The phenylthio groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Formation of higher oxidation state quinones.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of various substituted naphthoquinone derivatives depending on the nucleophile used.
Scientific Research Applications
2,3-bis[(4-methylphenyl)thio]naphthoquinone has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other biologically active naphthoquinone derivatives.
Biology: Studied for its potential antimicrobial and antitumoral activities.
Medicine: Investigated for its potential use in developing new therapeutic agents for treating cancer and bacterial infections.
Mechanism of Action
The mechanism of action of 2,3-bis[(4-methylphenyl)thio]naphthoquinone involves its ability to generate reactive oxygen species (ROS) and induce oxidative stress in cells. This can lead to cell death through apoptosis, particularly in cancer cells. The compound may also interact with specific molecular targets such as enzymes involved in redox reactions, further contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
- 2,3-bis[(4-hydroxyphenyl)thio]naphthoquinone
- 2,3-bis[(4-ethylphenyl)thio]naphthoquinone
- 2,3-bis[(4-methoxyphenyl)thio]naphthoquinone
Uniqueness
2,3-bis[(4-methylphenyl)thio]naphthoquinone is unique due to the presence of 4-methylphenylthio groups, which may enhance its stability and biological activity compared to other similar compounds. The specific substitution pattern can influence its reactivity and interactions with biological targets, making it a valuable compound for further research .
Properties
CAS No. |
88856-15-9 |
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Molecular Formula |
C24H18O2S2 |
Molecular Weight |
402.5 g/mol |
IUPAC Name |
2,3-bis[(4-methylphenyl)sulfanyl]naphthalene-1,4-dione |
InChI |
InChI=1S/C24H18O2S2/c1-15-7-11-17(12-8-15)27-23-21(25)19-5-3-4-6-20(19)22(26)24(23)28-18-13-9-16(2)10-14-18/h3-14H,1-2H3 |
InChI Key |
IUCYPRNFKHKSML-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=C(C(=O)C3=CC=CC=C3C2=O)SC4=CC=C(C=C4)C |
Origin of Product |
United States |
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